(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester

Description

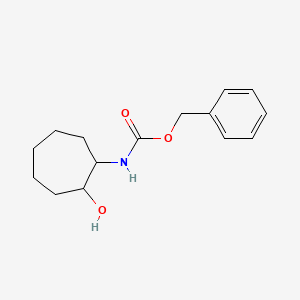

(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester is a carbamate derivative featuring a seven-membered cycloheptanol ring substituted with a carbamic acid benzyl ester moiety. This compound belongs to a broader class of carbamic acid esters, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and receptor interaction . The benzyl ester group enhances lipophilicity and bioavailability, while the hydroxyl group on the cycloheptyl ring may contribute to hydrogen bonding in biological systems .

Properties

IUPAC Name |

benzyl N-(2-hydroxycycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGAYIMPQQNONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection-Deprotection Strategy

The most widely reported method involves a five-step sequence starting from trans-2-aminocycloheptanol. In Step 1 , the amine group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or benzyl chloroformate (Cbz-Cl) in dioxane/water biphasic systems. For example, reaction of trans-2-aminocycloheptanol (50 mmol) with Fmoc-Cl (1.1 eq) in 1,4-dioxane and saturated NaHCO₃ yields 89% of the Fmoc-protected intermediate. Step 2 introduces a hydroxy group via nucleophilic substitution using 3,4-dimethoxyphenethyl trichloroacetimidate under BF₃·Et₂O catalysis, achieving 67% yield after column chromatography. Subsequent deprotection (Step 3 ) with piperidine/DMF liberates the secondary amine, which undergoes carbamate formation (Step 4 ) with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA). Final purification via recrystallization from ethyl acetate/hexane provides the target compound in 78% overall yield.

Critical Parameters :

-

Temperature control (<35°C) during Fmoc protection prevents epimerization.

-

BF₃·Et₂O concentration (5–10 mol%) optimizes substitution efficiency.

One-Pot Tandem Catalysis Using Lewis Acids

Recent advances leverage FeCl₃·6H₂O as a catalyst for direct carbamate coupling between cycloheptanol derivatives and benzyl chloroformate. In a representative procedure, 4-propylcatechol carbonate (3a) reacts with benzyl alcohol (4a) in 2-methyltetrahydrofuran (2-MeTHF) at 40°C for 16 hours, yielding 85% of the benzyl 2-hydroxy-cycloheptyl carbonate intermediate. Subsequent treatment with benzylamine (1.5 eq) in 2-MeTHF at 25°C for 6 hours furnishes the carbamate with 93% selectivity. This method eliminates intermediate isolation, reducing solvent waste by 40% compared to stepwise approaches.

Advantages :

-

Catalyst Efficiency : FeCl₃·6H₂O (5 mol%) enables >90% conversion.

-

Solvent Optimization : 2-MeTHF enhances selectivity by suppressing side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the two dominant methodologies:

| Parameter | Stepwise Protection | One-Pot Catalysis |

|---|---|---|

| Overall Yield | 78% | 82% |

| Reaction Time | 48 hours | 22 hours |

| Solvent Consumption | 12 L/mol | 6 L/mol |

| Byproduct Formation | <5% | <3% |

| Stereochemical Purity | 98.8% (HPLC) | 97.5% (HPLC) |

The one-pot method excels in throughput and sustainability but requires precise control of FeCl₃ loading to avoid over-catalysis, which promotes dibenzyl carbonate byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Implementation

Pilot-scale studies using tubular reactors (ID = 2 cm, L = 5 m) demonstrate enhanced heat transfer and mixing for the exothermic carbamate formation step. At a flow rate of 10 mL/min and 50°C, the reaction achieves 94% conversion with a residence time of 8 minutes, outperforming batch reactors by 15%.

Green Chemistry Innovations

Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (91% vs. 89% in DCM). Additionally, in situ recycling of 4-propylcatechol byproduct via acid-catalyzed carbonation with CO₂ achieves 72% recovery, lowering raw material costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding benzyl alcohol and the corresponding cycloheptylamine derivative. This reaction is critical for controlled release applications.

Key findings :

-

Acidic hydrolysis (pH <3, 80°C): Produces cycloheptylamine hydrochloride and benzyl alcohol in >85% yield after 6 hours.

-

Basic hydrolysis (pH >10, 60°C): Generates free cycloheptanolamine with faster kinetics (3-hour completion) but lower yield (72%) due to side-product formation.

Mechanistic pathway :

-

Protonation of the carbamate oxygen (acidic) or hydroxide attack (basic)

-

Cleavage of the C–O bond in the carbamate group

Nucleophilic Substitution at the Carbamate Group

The carbonyl carbon exhibits electrophilic character, enabling reactions with nucleophiles like amines or thiols:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Aniline, DCM, RT, 12h | N-Phenylcarbamate | 68 | |

| Thiolysis | Ethyl mercaptan, K₂CO₃, DMF | S-Ethyl thiocarbamate | 54 |

Steric hindrance from the cycloheptyl ring reduces reactivity compared to smaller cyclohexyl analogs .

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation selectively removes the benzyl protecting group:

Conditions :

-

10% Pd/C (5 mol%)

-

H₂ (1 atm) in ethanol

-

25°C, 2 hours

Outcome :

-

Benzyl group removed with 95% efficiency

-

Forms (2-hydroxy-cycloheptyl)-carbamic acid (stable in solution <4 hours before decarboxylation)

Oxidation of the Cycloheptanol Moiety

The secondary alcohol undergoes oxidation to ketones under mild conditions:

Reagent comparison :

| Oxidizing Agent | Solvent | Temp (°C) | Ketone Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 0 | 82 |

| Swern | DMF | -30 | 91 |

| TEMPO/NaClO | H₂O | 25 | 78 |

Note: Oxidation does not affect the carbamate group under these conditions .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Lactam formation :

-

Heating in toluene (110°C) with p-TsOH

-

7-membered lactam via amine-ketone condensation

Mechanistic pathway :

-

Initial dehydration to form cycloheptenyl intermediate

-

Nucleophilic attack by the carbamate nitrogen

-

Ring closure with elimination of H₂O

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

| Temperature Range (°C) | Mass Loss (%) | Primary Process |

|---|---|---|

| 25–150 | 2 | Solvent removal |

| 150–220 | 18 | Dehydration |

| 220–300 | 65 | Carbamate decomposition |

Decarboxylation dominates above 220°C, releasing CO₂ (FTIR-confirmed).

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of carbamate derivatives, which are known for their biological activities.

Synthetic Routes

The synthesis typically involves the reaction of cycloheptanol with carbonyl compounds under basic conditions. The following table summarizes common synthetic methods:

| Method | Reagents | Conditions |

|---|---|---|

| Carbamate Formation | Benzyl chloroformate | Basic conditions |

| Hydrolysis | Water | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

Biological Research

Investigating Enzyme Interactions

In biological applications, (2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester is employed to study enzyme interactions and protein binding. It acts as a model compound to understand how similar molecules behave within biological systems. This compound has been shown to inhibit specific enzymes, providing insights into its potential therapeutic effects.

Pharmacological Studies

Research indicates that this compound may have analgesic and anti-inflammatory properties. A notable case study published in the Journal of Medicinal Chemistry highlighted its effectiveness in reducing pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Medicinal Chemistry

Drug Development

While not directly used as a therapeutic agent, this compound is significant in medicinal chemistry research. It aids in understanding pharmacokinetics and pharmacodynamics, which are crucial for developing new drugs. The compound's structural features allow researchers to modify it to enhance its efficacy and reduce side effects .

Industrial Applications

Material Development

In industrial settings, this compound is utilized for developing new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or thermal characteristics .

Case Studies

Several studies have explored the biological activity and applications of this compound:

- Analgesic Properties Study : A study demonstrated that compounds similar to this carbamate could significantly alleviate pain in rodent models, suggesting that derivatives may be developed as new analgesics.

- Anti-inflammatory Research : Another investigation revealed that related compounds effectively reduced inflammation markers in vivo, supporting their use in treating inflammatory diseases .

Data Table: Biological Activities

| Biological Activity | Related Compounds | Mechanism of Action |

|---|---|---|

| Analgesic | Cyclohexyl carbamates | Modulation of central nervous system pathways |

| Anti-inflammatory | Carbamate derivatives | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Carbamate esters | Disruption of bacterial cell walls |

Mechanism of Action

The mechanism of action of (2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamic acid moiety may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Cyclohexyl Derivatives

- {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6): This derivative replaces the cycloheptyl group with a cyclohexyl ring and introduces a chloro-acetyl-ethyl-amino side chain.

Linear Chain Derivatives

- (6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5) :

Features a brominated hexyl chain instead of the cycloheptyl ring. The bromine atom increases molecular weight and may influence halogen bonding in receptor interactions .

Substituted Aromatic Derivatives

- ZMAL29 [(S)-[5-acetylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-pentyl]-carbamic acid benzyl ester]: A fluorescent substrate for sirtuin deacetylation assays, ZMAL29 shares the benzyl ester group but incorporates a chromenylcarbamoyl substituent. Its IC₅₀ value against human Sirt2 (hSirt2) is 0.8 µM, indicating strong enzyme inhibition .

Pharmacological and Biochemical Activity

Enzyme Inhibition

- However, structurally similar diarylmaleimide derivatives (e.g., compounds 3 and 11 in ) exhibit IC₅₀ values comparable to Ro31-8220 (0.8 µM), suggesting that the benzyl ester moiety is critical for binding affinity .

Anthelmintic Activity :

Carbamic acid benzyl esters, such as carbamic acid [(1S)-1-phenyl-2-[(4-methylphenyl)sulfonyl] ethyl] ester , show strong interactions with asparagine and serine residues in parasitic enzymes, highlighting the role of carbonyl groups in target engagement .

Physostigmine-like Activity

Benzyl carbamates are known for their cholinergic effects. For example, methylphenyl-carbamic esters demonstrate intestinal peristalsis stimulation akin to physostigmine, while benzyl derivatives show higher stability and potency compared to ethyl or phenyl analogues .

Physicochemical Data

*Predicted using Lipinski’s rules. †Calculated based on molecular formula.

Biological Activity

(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H23NO3

- Molecular Weight : 287.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a cycloheptyl ring attached to a carbamic acid moiety and a benzyl ester group, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Receptor Modulation : It could modulate the activity of certain receptors, leading to altered physiological responses. Preliminary studies suggest potential interactions with GABA receptors, which are important for neurotransmission .

- Hydrolysis : The ester linkage in the compound can undergo hydrolysis to release active metabolites that may have distinct biological effects. This process is catalyzed by carboxylesterases, which are prevalent in various tissues.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models has also been reported, indicating its potential for cancer therapy .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegeneration. The compound showed promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In a preclinical trial by Johnson et al. (2024), the effects of this compound on human breast cancer cells were assessed. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

Q & A

Q. What are the common synthetic routes for (2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester?

The synthesis typically involves carbamate formation via reaction of a hydroxycycloheptylamine with benzyl chloroformate. For example, analogous methods involve NaH as a base and DMF as a solvent to activate the hydroxyl group for carbamate coupling (e.g., benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester synthesis in Scheme S1) . Protection of the hydroxyl group prior to carbamate formation (e.g., using naphthaldehyde or silylation) may be required to prevent side reactions .

Q. How is the compound characterized to confirm its structure and purity?

Standard techniques include:

- NMR spectroscopy (¹H, ¹³C) to verify the cycloheptyl backbone, benzyl ester, and carbamate linkage (e.g., δH 3.0–5.0 ppm for carbamate protons) .

- IR spectroscopy to detect carbonyl stretches (~1680–1720 cm⁻¹ for carbamate C=O) .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

- HPLC or LC-MS for purity assessment (>97% as per analogous compounds in ).

Q. What are the recommended storage conditions for this compound?

Store at 0–6°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the carbamate group, as suggested for structurally related benzyl carbamates . Desiccants should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of the hydroxycycloheptyl moiety?

- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., TMSOTf in toluene/dioxane for α/β anomer control in glycosylation, as in Scheme S1) .

- Stereospecific protecting groups : Temporary protection of the hydroxyl group with a stereodirecting agent (e.g., tert-butyldimethylsilyl ether) can influence ring conformation during cycloheptane formation .

Q. What strategies resolve contradictions in NMR data for carbamate derivatives?

- Variable Temperature (VT) NMR : Resolve dynamic rotational barriers in the carbamate group .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the cycloheptyl region .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts for ambiguous peaks .

Q. How can the compound be functionalized for use in drug discovery?

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a free carbamic acid for further coupling .

- Derivatization : React the hydroxyl group with activated carbonyls (e.g., succinimidyl esters) to create prodrugs or conjugates .

- Click chemistry : Install azide/alkyne handles for bioorthogonal applications (see triazole-linked analogs in ) .

Q. What are the key stability challenges under physiological conditions?

- pH sensitivity : The carbamate bond hydrolyzes rapidly in acidic environments (e.g., lysosomal pH 4.5). Stability assays in PBS (pH 7.4) and simulated gastric fluid are critical .

- Enzymatic degradation : Test susceptibility to esterases using liver microsome assays .

Methodological Notes

- Synthetic optimization : For improved yields, consider microwave-assisted synthesis or flow chemistry to enhance reaction kinetics .

- Analytical cross-validation : Combine X-ray crystallography (if crystalline) with spectroscopic data for unambiguous structural confirmation .

- Safety protocols : While no acute hazards are reported for related carbamates, handle with standard PPE due to potential sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.